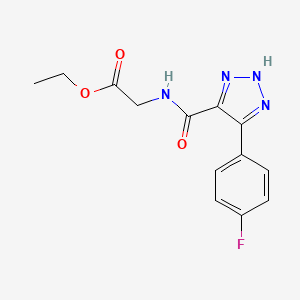

ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate is a compound that can be associated with the broader class of 1,2,3-triazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives typically involves the use of "click chemistry," which is a highly efficient method involving organic azides and terminal alkynes. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles in good to high yields . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding . These techniques could be applied to this compound to elucidate its molecular geometry and confirm its structural features.

Chemical Reactions Analysis

The reactivity of the 1,2,3-triazole ring allows for further functionalization and participation in various chemical reactions. The presence of a carboxy group in the related compounds suggests potential for transformation into other functional groups, which could be explored for this compound as well . Additionally, the compound's reactivity could be influenced by the fluorophenyl moiety, as fluorine atoms are known to affect the electronic properties of aromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These methods can provide information on the thermal stability, decomposition patterns, and electronic transitions of the compounds. The solubility, polarity, and crystallinity of this compound could be inferred from such studies. Additionally, the compound's potential biological activities, such as acetylcholinesterase inhibition, could be assessed through in vitro assays, as demonstrated for a related thiazole derivative .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate have been synthesized for a range of applications, from the development of new pharmaceutical agents to the creation of materials with specific properties. For instance, the synthesis of fluorinated o-aminophenol derivatives for measurement of intracellular pH showcases the utility of fluorophenyl derivatives in creating pH-sensitive probes, suggesting potential utility in biological and chemical sensing applications (Rhee, Levy, & London, 1995).

Antimicrobial and Anticancer Activity

Derivatives of 1,2,4-triazole, which share a common structural motif with this compound, have been explored for their antimicrobial properties. For example, some 1,2,4-triazole derivatives have shown good antimicrobial activity against test microorganisms, suggesting potential in developing new antimicrobial agents (Fandaklı et al., 2012). Additionally, compounds containing 1,2,4-triazole units have been evaluated for their anticancer properties, highlighting the potential of triazole-containing compounds in cancer research (Han et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[[5-(4-fluorophenyl)-2H-triazole-4-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O3/c1-2-21-10(19)7-15-13(20)12-11(16-18-17-12)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVGZXHWDAALQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=NNN=C1C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)

![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)

![2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3018053.png)